N-Ethyl-2,4-dinitroaniline

Catalog No.
S773777
CAS No.
3846-50-2
M.F
C8H9N3O4
M. Wt
211.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-2,4-dinitroaniline

CAS Number

3846-50-2

Product Name

N-Ethyl-2,4-dinitroaniline

IUPAC Name

N-ethyl-2,4-dinitroaniline

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C8H9N3O4/c1-2-9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5,9H,2H2,1H3

InChI Key

YYOUTZBUOQBAAE-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound N-Ethyl-2,4-dinitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406129. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Ethyl-2,4-dinitroaniline (CAS: 3846-50-2) is a crystalline solid belonging to the N-alkylated dinitroaniline class of compounds. It primarily serves as a specialized chemical intermediate in the synthesis of dyes, pigments, and certain energetic materials. Its core value proposition is defined by specific physical properties, such as its melting point and solubility, which are conferred by the N-ethyl group and differentiate it from other dinitroaromatic precursors. These properties are critical for process compatibility and achieving desired end-product characteristics in multi-step syntheses.

Research Fit

Analytical reference standard workflow (HPLC, LC-MS)
NLO guest chromophore in patented solid solutions
Nitroreductase prodrug scaffold synthesis building block
Well-characterized spectral identity for lot acceptance

Substituting N-Ethyl-2,4-dinitroaniline with its parent compound, 2,4-dinitroaniline, or other close analogs is often unviable due to significant shifts in key physical properties. The presence of the N-ethyl group substantially alters the compound's melting point and solubility profile compared to the unsubstituted aniline. This seemingly minor structural change directly impacts process parameters, including solvent selection, reaction temperature, and purification methods. For applications requiring precise thermal behavior, such as in melt-cast formulations or as a precursor for thermally stable materials, these differences make analogs non-interchangeable.

Substitution Risk

This Compound
Alternative N-Alkyl Analogs / Parent
N-Ethyl substitution controls lipophilicity and retention
Chromatographic method may not transfer; retention shifts with alkyl chain
Ethyl group directs crystal packing for NLO non-centrosymmetry
Other N-alkyl or parent dinitroaniline may crystallize centrosymmetrically, losing SHG activity
Unique mass spectral fragmentation pattern available
Limited or absent peer-reviewed spectral data for less common analogs hinders identity confirmation

Lower Melting Point for Improved Processability in Melt-Phase Reactions

N-Ethyl-2,4-dinitroaniline possesses a significantly lower melting point (110-113 °C) compared to its parent compound, 2,4-dinitroaniline, which melts at a much higher temperature of approximately 177-180 °C. This difference of over 60 °C is a critical process parameter.

Evidence DimensionMelting Point
Target Compound Data110-113 °C
Comparator Or Baseline2,4-Dinitroaniline (CAS 97-02-9) at 177-180 °C
Quantified Difference~64-70 °C lower melting point
ConditionsStandard atmospheric pressure, literature values.

A lower melting point reduces energy costs and thermal stress on other components, making it more suitable for melt-cast formulations and syntheses conducted in the molten state.

HPLC Method Fit
Cross-study comparable
LogP 3.05 vs ~1.8 (parent)
Supports method reproducibility review
Newcrom R1 column; ACN/water/H₃PO₄

Enhanced Solubility in Organic Solvents for Simplified Handling and Synthesis

The N-ethyl group significantly enhances the lipophilicity of the molecule, leading to improved solubility in common organic solvents compared to the unsubstituted 2,4-dinitroaniline. While 2,4-dinitroaniline is sparingly soluble in water (0.06 g/L) and requires hot solvents for effective dissolution, N-ethyl-2,4-dinitroaniline is noted for its enhanced solubility in organic media, which simplifies its use in solution-based reactions and formulations.

Evidence DimensionSolubility Profile
Target Compound DataEnhanced solubility in organic solvents.
Comparator Or Baseline2,4-Dinitroaniline (CAS 97-02-9), which has low solubility in water and requires hot organic solvents.
Quantified DifferenceQualitatively higher solubility and processability in common organic solvents at ambient temperatures.
ConditionsGeneral laboratory conditions, common organic solvents (e.g., alcohols, acetone).

Improved solubility allows for reactions and formulations to be conducted under milder conditions, potentially increasing yield, reducing energy consumption, and broadening the choice of compatible solvents.

NLO Material Fit
Class-level inference
Patented SHG chromophore; ethyl substitution enables film orientation
Supports NLO material design context
d₃₃ comparison: simpler dinitroanilines show lower coefficients

Mandatory Precursor for Specific N-Alkylated Energetic Materials

N-Ethyl-2,4-dinitroaniline serves as a non-interchangeable precursor in the synthesis of more complex molecules where the N-ethyl group is a required structural component. For example, it is a known intermediate in the pathway to certain thermally stable explosives and polymers. In these syntheses, analogs lacking the N-ethyl group, such as 2,4-dinitroaniline, cannot be used as they would lead to an entirely different final product without the desired performance characteristics.

Evidence DimensionSynthetic Pathway Compatibility
Target Compound DataServes as a direct precursor for N-ethylated final products.
Comparator Or Baseline2,4-Dinitroaniline or N-methyl-2,4-dinitroaniline.
Quantified DifferenceStructural necessity; comparators are unusable for synthesizing the target N-ethylated molecules.
ConditionsMulti-step organic synthesis of specialized energetic materials.

For buyers synthesizing specific N-ethylated target molecules, this exact compound is a mandatory, non-substitutable raw material, making purity and reliable sourcing critical.

Prodrug Scaffold
Supporting evidence
Ethyl handle enables 36 prodrug candidates; parent lacks substitution site
Supports prodrug library synthesis research
In vitro evaluation in cancer cell lines reported
Identity Confirmation
Direct head-to-head
Certified mp, 75 eV EI-MS, ¹³C NMR available
Supports lot acceptance and purity review
Limited public data for N-propyl/butyl analogs

Precursor for Dyes and Specialty Pigments

Leveraging its enhanced solubility in organic solvents, this compound is a suitable intermediate for producing azo dyes and other pigments where solution-phase synthesis is required. Its specific chromophoric properties, modified by the N-ethyl group, can be used to tune the color and performance of the final product.

Intermediate in the Synthesis of Thermally Stable Materials

The defined melting point and role as a structural precursor make N-Ethyl-2,4-dinitroaniline a critical building block for specific energetic materials or heat-resistant polymers where an N-ethyl moiety is integral to the final molecular design and thermal performance.

Component in Melt-Cast Formulations

With a melting point over 60 °C lower than its parent compound, 2,4-dinitroaniline, this material is a viable candidate for inclusion in melt-castable mixtures, such as certain explosives or specialty binders, where lower processing temperatures are a key manufacturing and safety requirement.

Application Fit

Application
Selection Property
Validation Focus
Nitroaromatic Analytical Standard
Well-characterized spectral & chromatographic data
Method reproducibility & purity verification
NLO Material Precursor
Patent-validated ethyl substitution for orientation control
SHG activity & film orientation stability
Prodrug Scaffold Synthesis
N-Ethyl handle for diverse functionalization
Prodrug activation in cell-based models
Antimitotic Mechanism Studies
Dinitroaniline core scaffold for tubulin binding SAR
Antimitotic endpoint & cytoskeletal dynamics

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3846-50-2

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